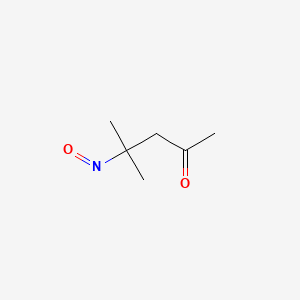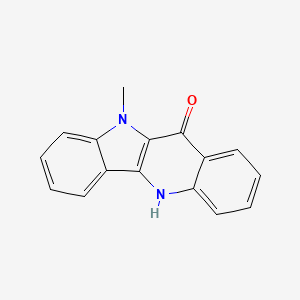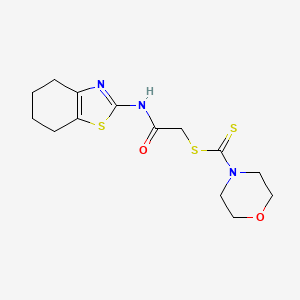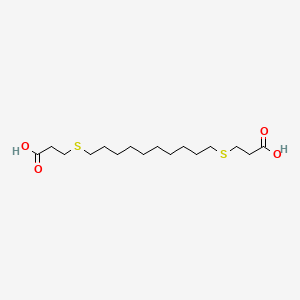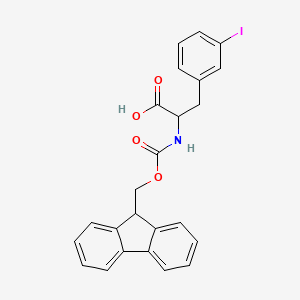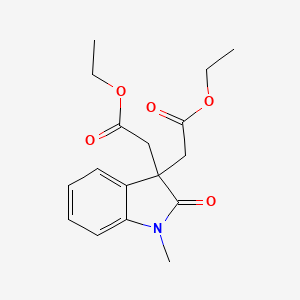
5-Chloro-6-nitrosobicyclo(2.2.1)hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-nitrosobicyclo(221)hept-2-ene is a chemical compound with the molecular formula C7H8ClNO It is a bicyclic compound featuring a nitroso group and a chlorine atom attached to the bicycloheptene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-nitrosobicyclo(2.2.1)hept-2-ene typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicycloheptene derivative.
Chlorination: The bicycloheptene derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom.
Nitrosation: The chlorinated intermediate is then subjected to nitrosation using nitrosyl chloride or sodium nitrite in the presence of an acid catalyst to introduce the nitroso group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large-scale chlorination using industrial-grade chlorinating agents.
Continuous Nitrosation: Continuous flow reactors for nitrosation to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-nitrosobicyclo(2.2.1)hept-2-ene undergoes various types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products Formed
Oxidation: 5-Chloro-6-nitrobicyclo(2.2.1)hept-2-ene.
Reduction: 5-Chloro-6-aminobicyclo(2.2.1)hept-2-ene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-6-nitrosobicyclo(2.2.1)hept-2-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-nitrosobicyclo(2.2.1)hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-6-nitrobicyclo(2.2.1)hept-2-ene: Similar structure but with a nitro group instead of a nitroso group.
5-Chloro-6-aminobicyclo(2.2.1)hept-2-ene: Similar structure but with an amino group instead of a nitroso group.
5-Bromo-6-nitrosobicyclo(2.2.1)hept-2-ene: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
5-Chloro-6-nitrosobicyclo(2.2.1)hept-2-ene is unique due to the presence of both a chlorine atom and a nitroso group on the bicycloheptene framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
6319-05-7 |
|---|---|
Fórmula molecular |
C7H8ClNO |
Peso molecular |
157.60 g/mol |
Nombre IUPAC |
5-chloro-6-nitrosobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H8ClNO/c8-6-4-1-2-5(3-4)7(6)9-10/h1-2,4-7H,3H2 |
Clave InChI |
OMCKTTAXCXTOCT-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(C2N=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



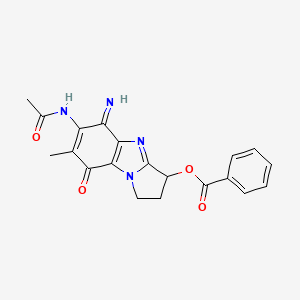
![5-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15196664.png)
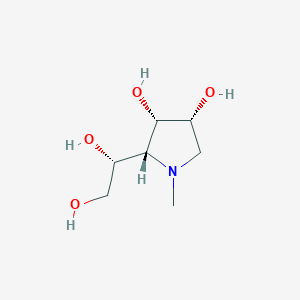
![5,10-Dihydroindolo[3,2-b]quinolin-11-one](/img/structure/B15196675.png)
